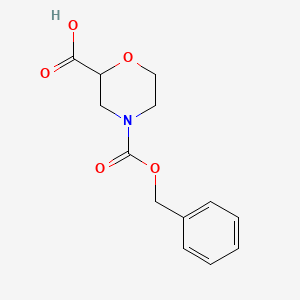

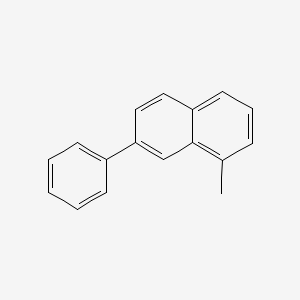

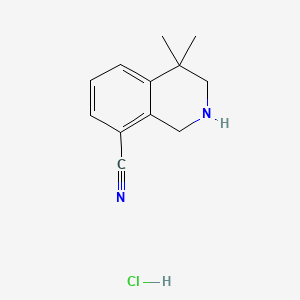

![molecular formula C7H6ClN3O B598336 6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 1198475-30-7](/img/structure/B598336.png)

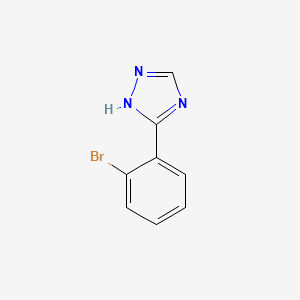

6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one” is a chemical compound that is a part of the pyrrolo[2,1-f][1,2,4]triazine family . This family of compounds is known for their broad range of biological activities and are important scaffolds in a number of active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of pyrrolo[2,1-f][1,2,4]triazine compounds has been reported in the literature . In one method, NaH was applied as the base to deprotonate 2-cyanopyrrole, and then an in situ prepared monochloramine solution was utilized for the N-amination, followed by cyclization with formamidine acetate . A second-generation synthesis was reported using continuous flow chemistry tools . The amination step was adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base KO t-Bu .Molecular Structure Analysis

The molecular structure of compounds in the pyrrolo[2,1-f][1,2,4]triazine family has been studied . For example, the crystal structure of brivanib, a related compound, was reported . The molecules are linked into a two-dimensional layered structure by intermolecular interactions N–H⋅⋅⋅O and O–H⋅⋅⋅N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,1-f][1,2,4]triazine compounds include deprotonation, N-amination, and cyclization . These reactions are facilitated by the use of bases and other reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds in the pyrrolo[2,1-f][1,2,4]triazine family can be investigated using various techniques, including crystallography . For example, the crystallographic parameters for brivanib were reported .Wissenschaftliche Forschungsanwendungen

Environmental Fate and Transformation

Computational Chemistry Insights into Hydrolysis of Chlorine-Containing Pesticides Computational chemistry methods have been employed to predict the hydrolysis trends of atrazine and related 2-chloro-s-triazines. The study indicates that hydrolysis reactions, a key pathway for the environmental degradation of these compounds, are not significantly affected by side-chain alkyl substituents and tend to follow a concerted nucleophilic aromatic substitution pathway. This research aids in understanding the fate and transport of such compounds in the environment (Sawunyama & Bailey, 2002).

Photophysics and Luminescence

Studying the Excited States of Triazine-Based Herbicides A combination of computational and luminescence studies has been conducted on sym-triazines, including atrazine, providing insights into their low-lying excited states. Such studies have implications for understanding the behavior of these compounds under various light conditions, potentially affecting their stability and reactivity (Oliva et al., 2005).

Microbial Transformation and Degradation

Enzymatic Dechlorination by Rhodococcus corallinus Rhodococcus corallinus has been shown to possess hydrolase activity that dechlorinates triazine compounds, including atrazine. Understanding such microbial pathways can be crucial for bioremediation strategies targeting contaminated soils and water bodies (Mulbry, 1994).

Chemical Degradation and Byproduct Analysis

Atrazine Degradation by Fenton's Reagent Research on atrazine degradation using Fenton's reagent has revealed optimal conditions and significant byproducts. This study provides critical insights for developing efficient chemical methods to degrade and detoxify atrazine residues in the environment (Arnold et al., 1995).

Interaction with Biomolecules

Binding Studies of Sulfonated Zinc-Triazine Complexes with Bovine Serum Albumin Complexes containing a pyridyl triazine core and sulfonated zinc have been synthesized and characterized, with studies indicating potent serum distribution capabilities through albumin binding. Such findings are significant for understanding the bioavailability and distribution of triazine-based compounds in biological systems (Abeydeera et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Research on pyrrolo[2,1-f][1,2,4]triazine compounds remains active for potential applications in various areas . For example, brivanib is being studied for potential applications in treating conditions such as neovascular age-related macular degeneration and soft-tissue sarcomas . The development of new synthesis methods, such as the use of continuous flow chemistry, also represents an important direction for future research .

Eigenschaften

IUPAC Name |

6-chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c1-4-9-7(12)6-2-5(8)3-11(6)10-4/h2-3H,1H3,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSRQIMUOPXPED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=C2C(=O)N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.